molecular formula C8H12ClNO B6180112 4-(aminomethyl)-3-methylphenol hydrochloride CAS No. 2613382-68-4

4-(aminomethyl)-3-methylphenol hydrochloride

Cat. No.: B6180112
CAS No.: 2613382-68-4
M. Wt: 173.64 g/mol
InChI Key: UTMZQIJALSPQJO-UHFFFAOYSA-N
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Description

4-(aminomethyl)-3-methylphenol hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a derivative of phenol, characterized by the presence of an aminomethyl group (-CH2NH2) and a methyl group (-CH3) attached to the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-3-methylphenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylphenol (m-cresol) as the starting material.

    Formylation: The m-cresol undergoes formylation to introduce a formyl group (-CHO) at the para position relative to the hydroxyl group.

    Reduction: The formyl group is then reduced to an aminomethyl group (-CH2NH2) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrochloride Formation: Finally, the aminomethyl group is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic hydrogenation, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-3-methylphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group or the aromatic ring.

    Substitution: The hydroxyl group and the aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

4-(aminomethyl)-3-methylphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is employed in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-3-methylphenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzonitrile hydrochloride
  • 4-(aminomethyl)benzamide hydrochloride
  • 4-(aminomethyl)phenol hydrochloride

Uniqueness

4-(aminomethyl)-3-methylphenol hydrochloride is unique due to the presence of both an aminomethyl group and a methyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

2613382-68-4

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

4-(aminomethyl)-3-methylphenol;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-6-4-8(10)3-2-7(6)5-9;/h2-4,10H,5,9H2,1H3;1H

InChI Key

UTMZQIJALSPQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)CN.Cl

Purity

95

Origin of Product

United States

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